Saikogenin A - 5092-09-1

Saikogenin A

Catalog Number: EVT-281496
CAS Number: 5092-09-1
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saikogenin A is a triterpenoid sapogenin, a type of compound often found in plants with various biological activities. [, , , , , , , ] It was first isolated from the saponins of Bupleurum falcatum L., a plant commonly known as Chinese thoroughwax, which has been utilized in traditional Chinese medicine. [] Saikogenin A is considered a significant bioactive compound derived from this plant and serves as a valuable research tool for exploring various biological activities and potential therapeutic applications. [, , , , , , , ]

Synthesis Analysis
  • Alkaline hydrolysis: Saikosaponins are treated with alkali metal hydroxides in alcoholic solutions at elevated temperatures, leading to the cleavage of glycosidic bonds and yielding prosaikogenins and saikogenins, including saikogenin A. [, ]
  • Enzymatic hydrolysis: Specific glycosidase enzymes, like β-D-glucosidase and β-D-fucosidase, isolated from bacteria like Eubacterium sp. A-44, can selectively cleave the sugar moieties from saikosaponins, resulting in the production of prosaikogenins and saikogenin A. [, ]
  • Acid hydrolysis: Treatment with acids, such as sulfuric acid in a dioxane solution, can cleave the glycosidic bonds in saikosaponins, but this method often results in the formation of artifact saponins with altered structures. []
Molecular Structure Analysis

Saikogenin A possesses the following structural characteristics: [, ]

The structure of saikogenin A was elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed information about the connectivity and arrangement of atoms within the molecule. [, , ]

Chemical Reactions Analysis
  • Hydrolysis: As previously mentioned, saikogenin A is obtained through the hydrolysis of its glycosylated precursors, saikosaponins. [, , , , ]
  • Oxidation: Studies on saikosaponin a metabolism in rats suggest that saikogenin A, as a metabolite, might undergo further oxidation reactions, although specific details about these reactions are not provided. []
  • Derivatization: Chemical modifications of saikogenin A have been reported, primarily involving the introduction of protecting groups or modifications of its hydroxyl groups. These derivatizations aim to alter its solubility, stability, or biological activity. []
Mechanism of Action
  • Anti-inflammatory activity: Saikogenin A exhibits anti-inflammatory effects, potentially mediated by:
    • Stimulation of the hypothalamopituitary-adrenal (HPA) axis: This leads to increased production of corticosterone, a hormone with anti-inflammatory properties. [, , ]
    • Direct effects on inflammatory processes: Saikogenin A might directly influence inflammatory pathways by inhibiting histamine release or reducing vascular permeability. [, , ]
  • Inhibition of prostaglandin E2 (PGE2) synthesis: Saikogenin D, a structural analog of saikogenin A, has been shown to inhibit PGE2 production, possibly by activating epoxygenases that convert arachidonic acid into epoxyeicosanoids and dihydroxyeicosatrienoic acids. These metabolites then act as secondary inhibitors of PGE2 synthesis. [, ]
  • Elevation of intracellular free Ca2+ concentration ([Ca2+]i): Saikogenin D can elevate [Ca2+]i in C6 rat glioma cells, suggesting a potential role in modulating intracellular signaling pathways. [, ]
Applications
  • Anti-inflammatory research: Its potential to reduce inflammation by modulating the HPA axis and directly influencing inflammatory processes makes it a valuable tool for studying inflammatory diseases. [, , , , ]
  • Pain management studies: By inhibiting PGE2 synthesis, saikogenin A and its analogs could be beneficial in exploring new strategies for managing pain and inflammation. [, ]
  • Neurological disorder research: The ability of saikogenin D to elevate [Ca2+]i suggests a potential role for saikogenin A and its analogs in influencing neuronal signaling pathways, warranting further investigation for neurodegenerative diseases. [, ]
  • Cancer research: While not directly studied for saikogenin A, other saikosaponins and saikogenins have demonstrated anticancer activities, prompting further exploration of its potential in this field. [, ]

Saikosaponin a1. Compound Description: Saikosaponin a is a diglycoside saikosaponin with a β-hydroxyl function at C16. It exhibits weaker hemolytic activity compared to saikosaponin d and prosaikogenin G. [] It is metabolized in the gastrointestinal tract, producing various metabolites including saikosaponin b1, saikosaponin g, prosaikogenin F, and ultimately, saikogenin F. [, ] Saikosaponin a and its metabolite prosaikogenin F exhibit corticosterone secretion-inducing activity. []2. Relevance: Saikosaponin a is a structurally related compound to saikogenin A, serving as a metabolic precursor. [, ] The metabolic pathway of saikosaponin a leads to the formation of saikogenin A via several intermediates. [, ]

Saikosaponin b11. Compound Description: Saikosaponin b1 is a gastric metabolite of saikosaponin a, characterized by a heteroannular diene moiety at C-11,13(18). [] It is further metabolized by intestinal flora into prosaikogenin A and subsequently saikogenin A. [, ] Saikosaponin b1 does not induce corticosterone secretion. []2. Relevance: Saikosaponin b1 is a key intermediate in the metabolic pathway of saikosaponin a, ultimately leading to saikogenin A. [, ] The structural transformation involves the cleavage of sugar moieties and modifications of the aglycone core. []

Prosaikogenin A1. Compound Description: Prosaikogenin A is a monoglycoside metabolite formed during the breakdown of saikosaponin b1 by intestinal flora. [, ] It exhibits a slight hemolytic activity at higher concentrations (above 25 micrograms/ml). [] Prosaikogenin A does not induce corticosterone secretion. [] 2. Relevance: Prosaikogenin A is a direct precursor to saikogenin A in the metabolic pathway. [, ] It is formed by the removal of a sugar moiety from saikosaponin b1. [, ]

Saikosaponin d1. Compound Description: Saikosaponin d is a saikosaponin with an α-hydroxyl function at C16. [] It exhibits strong hemolytic activity, stronger than saikosaponin a. [] Saikosaponin d is metabolized to saikosaponin b2 in the stomach and further broken down by intestinal flora into prosaikogenin G and finally saikogenin G. [] It shows strong corticosterone secretion-inducing activity. []2. Relevance: Saikosaponin d, while structurally similar to saikosaponin a, follows a different metabolic pathway that does not lead to the formation of saikogenin A. [, ] This highlights the structure-activity relationship in saikosaponins and their metabolites. []

Saikogenin G1. Compound Description: Saikogenin G is the final aglycone metabolite of saikosaponin d, formed after the removal of all sugar moieties. [] It exhibits slight corticosterone secretion-inducing activity. [] 2. Relevance: Saikogenin G is a structurally similar compound to saikogenin A, both being aglycone end products of saikosaponin metabolism. [] They share the same core structure but differ in the configuration of hydroxyl groups. []

Prosaikogenin F1. Compound Description: Prosaikogenin F is a monoglycoside metabolite formed during the breakdown of saikosaponin a by intestinal flora. [, ] It displays a stronger hemolytic activity compared to its precursor, saikosaponin a. [] Prosaikogenin F induces corticosterone secretion. [] 2. Relevance: Prosaikogenin F is an intermediate metabolite in the pathway leading to saikogenin A from saikosaponin a. [, ]

Saikogenin D1. Compound Description: Saikogenin D is a saikogenin that inhibits prostaglandin E2 production in C6 rat glioma cells. [] It also elevates intracellular free Ca2+ concentration in these cells. []2. Relevance: Saikogenin D is a structurally related compound to saikogenin A, both sharing the same oleanane-type triterpenoid core structure. [] The differing biological activities highlight the impact of structural variations within this class of compounds. []

Saikosaponin b21. Compound Description: Saikosaponin b2 is a metabolite formed from saikosaponin d in the stomach. [] It is further metabolized by intestinal flora into prosaikogenin D and eventually saikogenin D. [] Saikosaponin b2 does not induce corticosterone secretion. []2. Relevance: Saikosaponin b2, while structurally similar to saikogenin A, is a metabolite of saikosaponin d and does not directly contribute to the formation of saikogenin A. []

Properties

CAS Number

5092-09-1

Product Name

Saikogenin A

IUPAC Name

(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24+,26+,27+,28-,29-,30-/m1/s1

InChI Key

QGNVMEXLLPGQEV-HSFRRAFJSA-N

SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C

Solubility

Soluble in DMSO

Synonyms

saikogenin A
saikogenin A, (3beta,4alpha,16alpha)-isomer
saikogenin D

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.